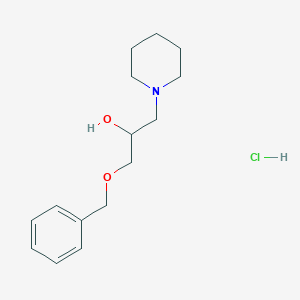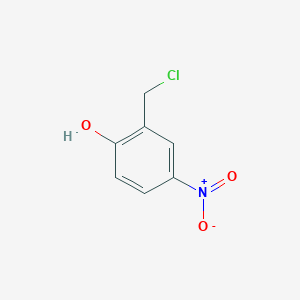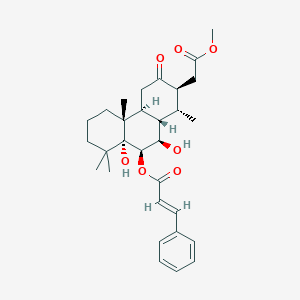
N-Desmethyldanofloxacin
Vue d'ensemble
Description
Synthesis Analysis
The specific synthesis process for N-desmethyldanofloxacin itself is not directly detailed in available literature. However, it is understood to be a primary metabolite of danofloxacin, indicating its formation through metabolic pathways rather than synthetic chemical processes. Danofloxacin's synthesis involves several steps, including methylation and condensation reactions, that lead to the final fluoroquinolone structure. Modifications in these synthetic pathways, such as demethylation, could theoretically yield this compound in a controlled setting outside of biological metabolism (Yu Xin-hong, 2008).
Molecular Structure Analysis
The molecular structure of this compound is closely related to that of its parent compound, danofloxacin, but with the absence of a methyl group. This structural difference could affect its binding affinity to bacterial DNA gyrase, the target enzyme of fluoroquinolones, potentially altering its antibacterial activity. Studies on similar compounds, like ofloxacin and its enantiomers, demonstrate how slight modifications in molecular structure can significantly impact biological activity and interaction with target proteins (L. A. Mitscher et al., 1987).
Chemical Reactions and Properties
This compound's chemical properties would be influenced by its fluoroquinolone backbone and the absence of a methyl group. The presence of fluorine atoms contributes to the molecule's stability and enhances its penetration through bacterial cell walls. The desmethylation might slightly reduce its lipophilicity, potentially affecting its distribution and metabolism within the body. The compound's reactivity and interactions with other substances, such as its ability to form complexes with metal ions, could also vary from those of danofloxacin, impacting its environmental fate and biological efficacy.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its pharmacokinetic behavior and environmental impact. While specific data on this compound are not provided, related compounds exhibit characteristics that suggest a high degree of stability and moderate solubility in water, factors that are important for oral bioavailability and therapeutic efficacy. The modifications in its structure could alter these properties, influencing its absorption, distribution, and elimination profiles (L. White et al., 2012).
Applications De Recherche Scientifique
DNA Gyrase Inhibitor : It acts as a DNA gyrase inhibitor and plays a role in the development of new quinolone antibacterials for treating bacterial infections (Kim, Barrett, & Ohemeng, 2001).
Potential Antiaging Drug : Research is exploring its potential as an antiaging drug in preclinical models, focusing on extending life span and health span (Folch et al., 2017).
Antiepileptogenic Treatment : There is potential for its use as an antiepileptogenic treatment, particularly for individuals at risk of recurrent seizures due to brain injuries, infections, or neoplasms (Kaminski, Rogawski, & Klitgaard, 2014).
Contribution to Medicine : N-Desmethyldanofloxacin contributes to the progress of medicine through drug research enriched by molecular biology and genomic sciences (Drews, 2000).
Effective Against Bacteria : It is effective against bacteria with a minimum inhibitory concentration (MIC) suitable for both intravenous and oral administration (Lopez et al., 2015).
Mécanisme D'action
Target of Action
N-Desmethyldanofloxacin, a metabolite of Danofloxacin , primarily targets DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme in bacteria that controls the supercoiling of DNA during replication. By targeting this enzyme, this compound inhibits bacterial DNA replication, leading to cell death .
Mode of Action
This compound binds to the DNA gyrase, inhibiting its activity . This prevents the relaxation of supercoiled DNA that is required for transcription and replication. As a result, the bacterial cell cannot replicate its DNA, which halts cell division and leads to cell death .
Biochemical Pathways
This compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the unwinding of DNA, a crucial step in DNA replication . This disruption in the replication process leads to cell death, effectively stopping the infection. Additionally, several microorganisms can metabolize Danofloxacin into this compound .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is a metabolite of Danofloxacin, which is usually administered intravenously, intramuscularly, or intragastrically . After administration, Danofloxacin is metabolized into this compound . The elimination half-life, mean residence time, and total body clearance of Danofloxacin vary depending on the route of administration .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By targeting DNA gyrase and inhibiting DNA replication, it causes bacterial cell death . This makes it an effective treatment for infections caused by bacteria susceptible to Danofloxacin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or ions, can also impact the compound’s action .
Propriétés
IUPAC Name |
1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-14-4-12-15(5-16(14)21-7-9-3-11(21)6-20-9)22(10-1-2-10)8-13(17(12)23)18(24)25/h4-5,8-11,20H,1-3,6-7H2,(H,24,25)/t9-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZDPJRHQVYKPA-ONGXEEELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4CN5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C[C@@H]5C[C@H]4CN5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108461-04-7 | |
| Record name | N-Desmethyldanofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108461047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between danofloxacin and N-Desmethyldanofloxacin in horses?
A1: this compound is the primary metabolite of danofloxacin in horses. [] This means that after a horse is administered danofloxacin, their body metabolizes it, resulting in the formation of this compound.
Q2: Are there methods for simultaneously measuring danofloxacin and this compound in food-producing animals?
A3: Yes, researchers have developed liquid chromatography techniques with fluorescence detection to simultaneously determine the concentrations of both danofloxacin and this compound in edible tissues of cattle and chickens. [] This is particularly important for ensuring food safety and monitoring residue levels of veterinary drugs in food products.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



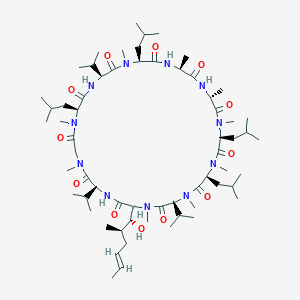

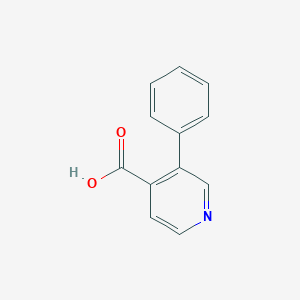

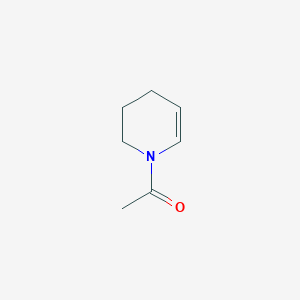
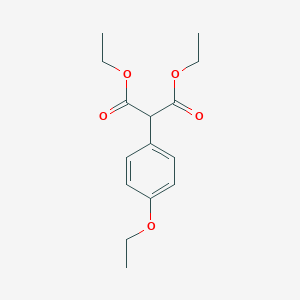
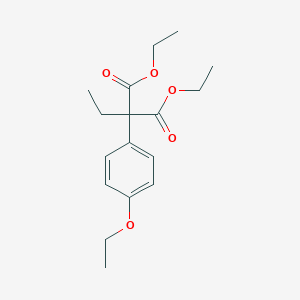
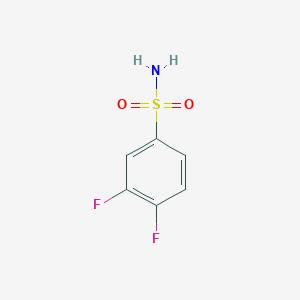
![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)
